6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the furan ring and the chloro substituent adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chloro and furan substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the furan-2-yl butan-2-yl group to the imidazo[1,2-a]pyridine core under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding dechlorinated compound.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dechlorinated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The furan ring and chloro substituent play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide: Unique due to the presence of both furan and chloro substituents.
Imidazo[1,2-a]pyridine derivatives: Similar core structure but may lack the furan or chloro groups.
Furan derivatives: Contain the furan ring but differ in the rest of the structure
Uniqueness
The uniqueness of This compound lies in its combined structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both the furan ring and the chloro substituent enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C16H16ClN3O2 |
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Molecular Weight |
317.77 g/mol |
IUPAC Name |
6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-11(4-6-13-3-2-8-22-13)18-16(21)14-10-20-9-12(17)5-7-15(20)19-14/h2-3,5,7-11H,4,6H2,1H3,(H,18,21) |
InChI Key |
JYBKVBHXIOOHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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